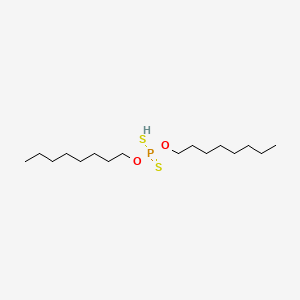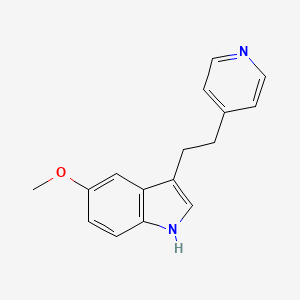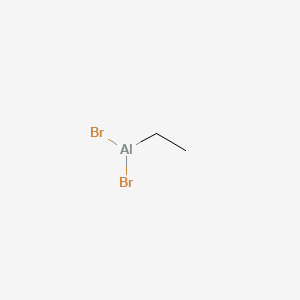
Dibromoethylaluminium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibromoethylaluminium is an organoaluminium compound with the chemical formula C₂H₅AlBr₂. It is a colorless liquid that is primarily used in organic synthesis and as a reagent in various chemical reactions. The compound is known for its reactivity and is often utilized in the preparation of other organoaluminium compounds.
准备方法
Synthetic Routes and Reaction Conditions
Dibromoethylaluminium can be synthesized through the reaction of ethylaluminium sesquibromide with ethylene. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general reaction is as follows:
C2H5Al2Br3+C2H4→2C2H5AlBr2
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where precise control of temperature and pressure is maintained. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation to obtain a high-purity compound suitable for various applications.
化学反应分析
Types of Reactions
Dibromoethylaluminium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced to form ethylaluminium compounds.
Substitution: this compound can participate in substitution reactions where the bromine atoms are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as lithium aluminium hydride are often used.
Substitution: Halogen exchange reactions can be carried out using halide salts.
Major Products Formed
Oxidation: Oxidation of this compound can lead to the formation of ethylaluminium oxide.
Reduction: Reduction typically yields ethylaluminium compounds.
Substitution: Substitution reactions can produce a variety of organoaluminium compounds depending on the substituents used.
科学研究应用
Dibromoethylaluminium has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential use in biological systems, although its applications are limited due to its reactivity.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the synthesis of pharmaceuticals.
Industry: this compound is used in the production of other organoaluminium compounds, which are important in various industrial processes.
作用机制
The mechanism of action of dibromoethylaluminium involves its ability to act as a Lewis acid, accepting electron pairs from other molecules. This property makes it highly reactive and useful in catalyzing various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
相似化合物的比较
Similar Compounds
Diethylaluminium bromide (C₄H₁₀AlBr): Similar in structure but with different reactivity.
Ethylaluminium sesquibromide (C₄H₁₀Al₂Br₃): Used as a precursor in the synthesis of dibromoethylaluminium.
Triethylaluminium (C₆H₁₅Al): Another organoaluminium compound with different applications.
Uniqueness
This compound is unique due to its specific reactivity and the presence of two bromine atoms, which make it particularly useful in substitution reactions. Its ability to act as a Lewis acid also sets it apart from other similar compounds.
属性
CAS 编号 |
2386-62-1 |
|---|---|
分子式 |
C2H5AlBr2 |
分子量 |
215.85 g/mol |
IUPAC 名称 |
dibromo(ethyl)alumane |
InChI |
InChI=1S/C2H5.Al.2BrH/c1-2;;;/h1H2,2H3;;2*1H/q;+2;;/p-2 |
InChI 键 |
JFICPAADTOQAMU-UHFFFAOYSA-L |
规范 SMILES |
CC[Al](Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


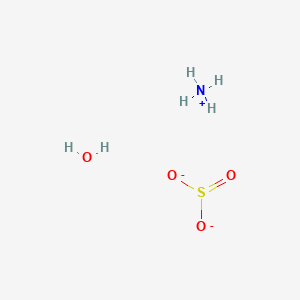
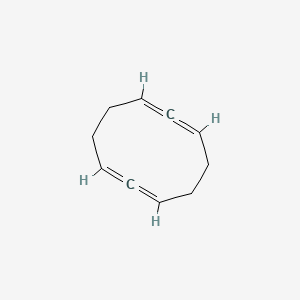

![3,4,4a,10b-tetrahydro-2,2-dimethyl-2H-Naphtho[1,2-b]pyran-5,6-dione](/img/structure/B13745396.png)
![(5-Methyl-3-phenyl-4-isoxazolyl)[4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl]-methanone](/img/structure/B13745402.png)

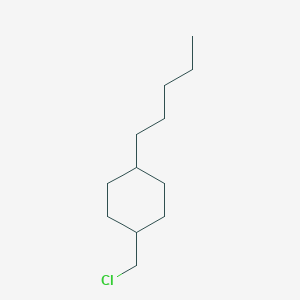
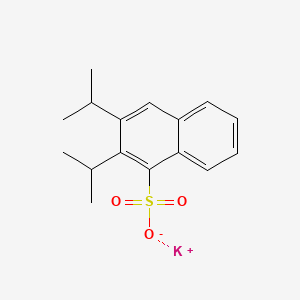
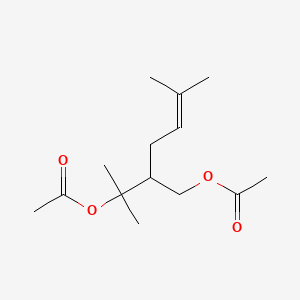
![8-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B13745440.png)
![3-[(3R,5S)-3,5-Dimethylpiperazin-1-YL]propan-1-OL](/img/structure/B13745441.png)
![1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B13745448.png)
